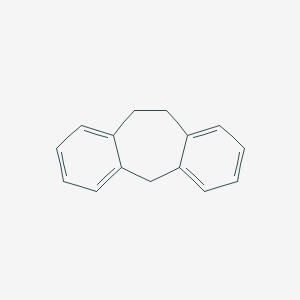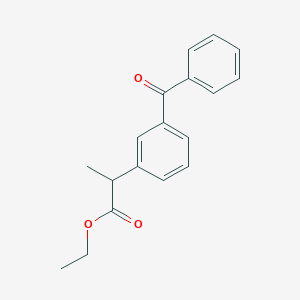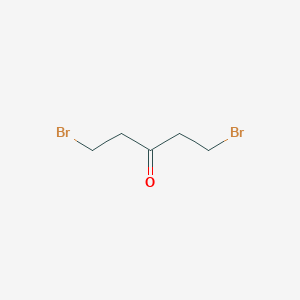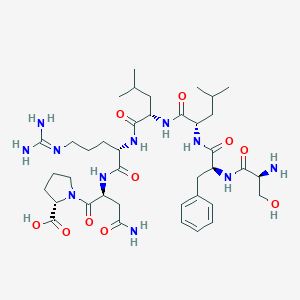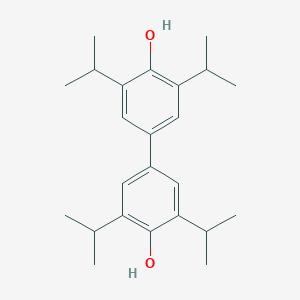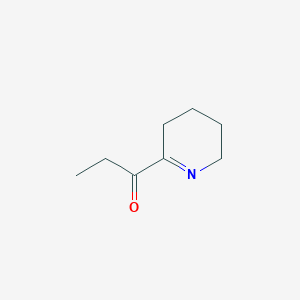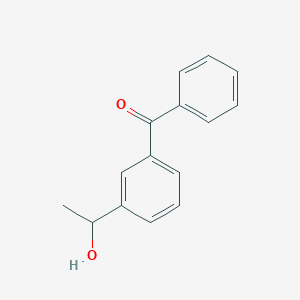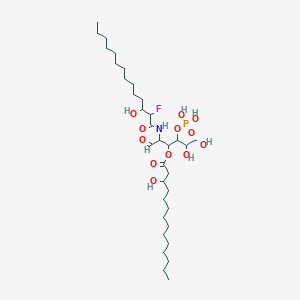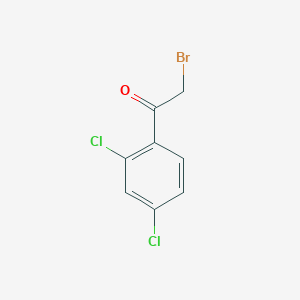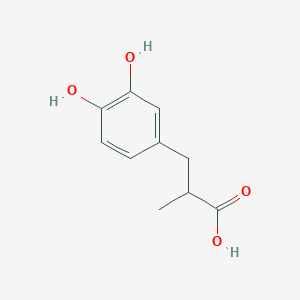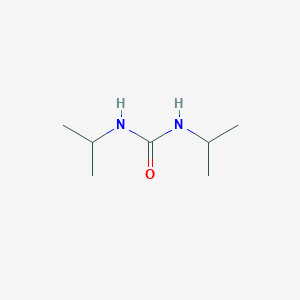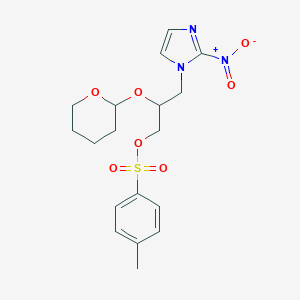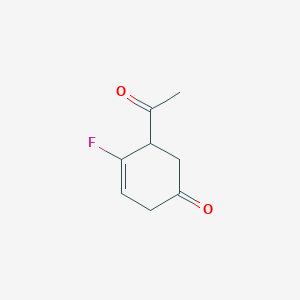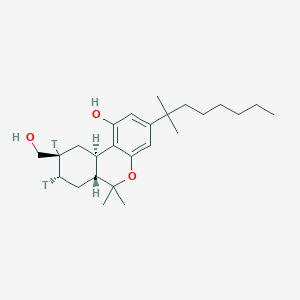
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol (DMH-11-OH-THC) is a synthetic cannabinoid compound that has been developed for research purposes. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, but has been modified to enhance its potency and selectivity for cannabinoid receptors. DMH-11-OH-THC has been shown to have a range of potential applications in scientific research, including the study of cannabinoid receptors and their role in various physiological processes.
作用机制
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol acts on the body's endocannabinoid system by binding to cannabinoid receptors, which are located throughout the body. These receptors are involved in regulating a wide range of physiological processes, including pain perception, appetite, and immune function. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has been shown to have a high affinity for cannabinoid receptors, which makes it a useful tool for studying the function of these receptors.
生化和生理效应
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has a range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving) properties, as well as anti-inflammatory and immunosuppressive effects. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has also been shown to have appetite-stimulating properties, which could make it useful in the treatment of conditions such as anorexia and cachexia.
实验室实验的优点和局限性
One of the main advantages of DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol for lab experiments is its high potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the function of these receptors in various physiological processes. However, DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol also has some limitations, including its potential for toxicity and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for research on DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol. One area of interest is its potential use in the treatment of various medical conditions, such as chronic pain, inflammation, and autoimmune disorders. Other potential future directions include the development of new synthetic cannabinoids with enhanced potency and selectivity for specific cannabinoid receptors, as well as the study of the endocannabinoid system and its role in various physiological processes. Overall, DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has the potential to be a valuable tool for scientific research in a wide range of fields.
合成方法
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create the desired compound, while biosynthesis involves the use of living organisms to produce the compound. Both methods have been used to produce DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol, with varying degrees of success.
科学研究应用
DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has a range of potential applications in scientific research. It has been used to study the structure and function of cannabinoid receptors, as well as their role in various physiological processes such as pain perception, appetite, and immune function. DMH-11-OH-3-Dimethylheptyl-11-hydroxyhexahydrocannabinol has also been used in studies of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.
属性
CAS 编号 |
140835-18-3 |
|---|---|
产品名称 |
3-Dimethylheptyl-11-hydroxyhexahydrocannabinol |
分子式 |
C25H40O3 |
分子量 |
392.6 g/mol |
IUPAC 名称 |
(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol |
InChI |
InChI=1S/C25H40O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h14-15,17,19-20,26-27H,6-13,16H2,1-5H3/t17-,19-,20-/m1/s1/i10T,17T/t10-,17+,19+,20+/m0 |
InChI 键 |
MVEVPDCVOXJVBD-FASICABJSA-N |
手性 SMILES |
[H][C@@]1(C[C@@H]2[C@@H](C[C@]1([3H])CO)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC)O)[3H] |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
规范 SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |
同义词 |
(3H)HU 243 3-dimethylheptyl-11-hydroxyhexahydrocannabinol HU 243 HU-243 HU243 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)
